![molecular formula C18H26BrNO3 B12570744 Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate CAS No. 185527-07-5](/img/structure/B12570744.png)
Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of an octyl group, a bromophenyl group, and an amino oxoacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate typically involves the following steps:
Formation of the Bromophenyl Ethylamine Intermediate: This step involves the reaction of 3-bromobenzaldehyde with ethylamine under acidic conditions to form 1-(3-bromophenyl)ethylamine.
Esterification: The intermediate is then reacted with octyl oxoacetate in the presence of a suitable catalyst, such as sulfuric acid, to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide; reactions are performed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.
Medicine
The compound is being explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group may facilitate binding to specific sites, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octyl {[1-(4-bromophenyl)ethyl]amino}(oxo)acetate
- Octyl {[1-(3-chlorophenyl)ethyl]amino}(oxo)acetate
- Octyl {[1-(3-fluorophenyl)ethyl]amino}(oxo)acetate
Uniqueness
Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate is unique due to the presence of the bromine atom in the 3-position of the phenyl ring. This specific substitution pattern can influence the compound’s reactivity and binding properties, distinguishing it from other similar compounds with different halogen substitutions.
Propriétés
Numéro CAS |
185527-07-5 |
|---|---|
Formule moléculaire |
C18H26BrNO3 |
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
octyl 2-[1-(3-bromophenyl)ethylamino]-2-oxoacetate |
InChI |
InChI=1S/C18H26BrNO3/c1-3-4-5-6-7-8-12-23-18(22)17(21)20-14(2)15-10-9-11-16(19)13-15/h9-11,13-14H,3-8,12H2,1-2H3,(H,20,21) |
Clé InChI |
BFXQEAXLGVRJRN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C(=O)NC(C)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride](/img/structure/B12570668.png)
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)
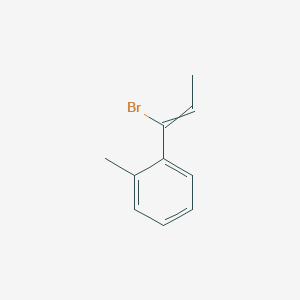
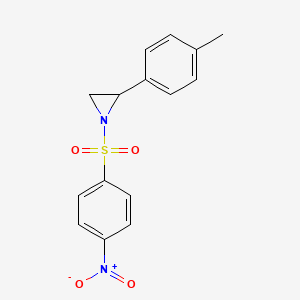
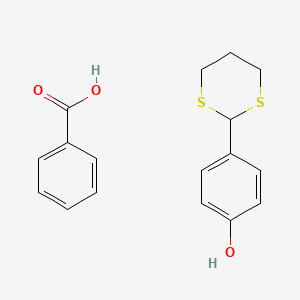
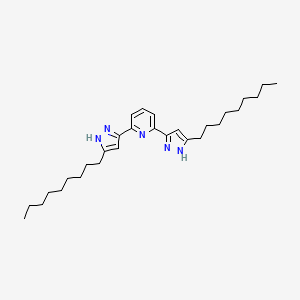
![1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12570711.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate](/img/structure/B12570718.png)

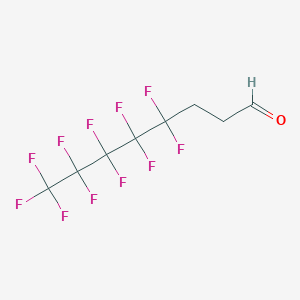
![1-Ethoxybicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B12570739.png)
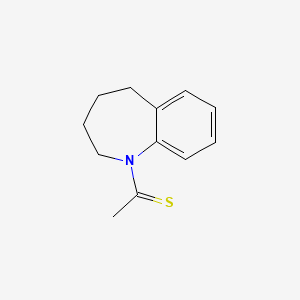
![2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12570751.png)
